molecular formula C9H19I B14602398 5-Iodononane CAS No. 59456-19-8

5-Iodononane

Cat. No.: B14602398
CAS No.: 59456-19-8
M. Wt: 254.15 g/mol
InChI Key: MUKIIFNOAIKKKX-UHFFFAOYSA-N
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Description

5-Iodononane is an organic compound with the molecular formula C9H19I. It is a derivative of nonane, where an iodine atom is substituted at the fifth carbon position. This compound is part of the alkyl iodides family and is known for its reactivity due to the presence of the iodine atom, which makes it a valuable intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation processes, where nonane is treated with iodine under controlled conditions to ensure high yield and purity. The process may involve continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Substitution: 5-Nonanol, 5-Cyanononane, 5-Aminononane.

    Reduction: Nonane.

    Oxidation: 5-Nonanoic acid.

Scientific Research Applications

5-Iodononane is utilized in various scientific research applications due to its reactivity and versatility:

Mechanism of Action

The mechanism of action of 5-Iodononane primarily involves its reactivity as an alkyl iodide. The iodine atom, being a good leaving group, facilitates various substitution and elimination reactions. In biological systems, it can interact with enzymes and proteins, potentially modifying their activity or function. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced through its reactions .

Comparison with Similar Compounds

Uniqueness of 5-Iodononane: this compound is unique due to the position of the iodine atom, which influences its reactivity and the types of reactions it can undergo. The fifth position allows for specific steric and electronic effects that can be advantageous in certain synthetic applications compared to its isomers .

Properties

IUPAC Name

5-iodononane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19I/c1-3-5-7-9(10)8-6-4-2/h9H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUKIIFNOAIKKKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CCCC)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00336811
Record name Nonane, 5-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00336811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59456-19-8
Record name Nonane, 5-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00336811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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